molecular formula C18H24O4 B14478384 4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid CAS No. 65398-00-7

4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid

Cat. No.: B14478384
CAS No.: 65398-00-7
M. Wt: 304.4 g/mol
InChI Key: WKIKNUVKGRYXCM-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both phenolic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative followed by a series of oxidation and substitution reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its carboxylic acid group can interact with enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid: shares similarities with other phenolic acids and their derivatives.

    2-Hydroxy-4-methoxybenzophenone: Another compound with phenolic and carbonyl groups.

    3-Octylphenol: A simpler phenolic compound with an octyl group.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

65398-00-7

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

4-(2-hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C18H24O4/c1-2-3-4-5-6-7-9-14-10-8-11-15(18(14)22)16(19)12-13-17(20)21/h8,10-13,22H,2-7,9H2,1H3,(H,20,21)

InChI Key

WKIKNUVKGRYXCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C(=CC=C1)C(=O)C=CC(=O)O)O

Origin of Product

United States

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